molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

Cat. No.: B2366142
CAS No.: 2377005-02-0
M. Wt: 97.117
InChI Key: FADVZKCQKLBCHG-IUYQGCFVSA-N
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Description

(1R,4S)-2-Azabicyclo[220]hexan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation reaction, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the aminocyclopropane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of photoredox catalysts and LED irradiation could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the design of new pharmaceuticals and materials .

Properties

IUPAC Name

(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADVZKCQKLBCHG-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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